3-Bromo-N-isobutylisonicotinamide
CAS No.:
Cat. No.: VC13734833
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2O |
|---|---|
| Molecular Weight | 257.13 g/mol |
| IUPAC Name | 3-bromo-N-(2-methylpropyl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C10H13BrN2O/c1-7(2)5-13-10(14)8-3-4-12-6-9(8)11/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
| Standard InChI Key | PROHGWSYYMNHOB-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)C1=C(C=NC=C1)Br |
| Canonical SMILES | CC(C)CNC(=O)C1=C(C=NC=C1)Br |
Introduction
3-Bromo-N-isobutylisonicotinamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of approximately 257.1270 g/mol . It belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis and Preparation
While specific synthesis methods for 3-Bromo-N-isobutylisonicotinamide are not detailed in the available literature, compounds of similar structures often involve reactions such as nucleophilic substitution or amidation reactions. The synthesis typically starts with isonicotinic acid or its derivatives, followed by bromination and amidation steps to introduce the isobutyl group.
Biological Activity and Potential Applications
Although specific biological activity data for 3-Bromo-N-isobutylisonicotinamide is limited, compounds within the isonicotinamide class have shown potential in various therapeutic areas. These include antimicrobial, anticancer, and anti-inflammatory activities, depending on the specific substituents and structural modifications.
Research Findings and Future Directions
Given the lack of direct research findings on 3-Bromo-N-isobutylisonicotinamide, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This would help elucidate its potential therapeutic applications and provide insights into how modifications to its structure could enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume